4-Chloro-3,5-dimethylbenzaldehyde
Description
4-Chloro-3,5-dimethylbenzaldehyde (molecular formula: C₉H₉ClO; molecular weight: 168.62 g/mol) is a substituted benzaldehyde featuring a chlorine atom at the para position (C4) and methyl groups at the meta positions (C3 and C5) on the aromatic ring. This compound belongs to the family of halogenated aromatic aldehydes, which are of significant interest in medicinal chemistry and materials science due to their electrophilic aldehyde group and tunable substituent effects.
The chlorine atom enhances electrophilicity at the aldehyde group, making it reactive toward nucleophilic additions, while the methyl groups contribute to steric hindrance and lipophilicity.
Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPDQODIYNDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-chloro-1,3-dimethylbenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of N,N-dimethylformamide. The reaction mixture is then stirred at room temperature, and the product is extracted and purified .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-3,5-dimethylbenzoic acid.
Reduction: 4-Chloro-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction reactions. The chlorine atom can participate in substitution reactions, making the compound versatile for various synthetic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-3,5-dimethylbenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Key Comparisons:
Substituent Effects on Reactivity and Solubility Chloro vs. Methoxy Groups: The methoxy group (-OCH₃) in 4-Chloro-3,5-dimethoxybenzaldehyde increases polarity and hydrogen-bonding capacity compared to the methyl group (-CH₃) in this compound, leading to higher solubility in polar solvents like methanol . Hydroxy vs. Chloro Groups: The hydroxyl group in 4-Hydroxy-3,5-dimethylbenzaldehyde enhances H-bonding and reduces electrophilicity at the aldehyde, making it less reactive than the chloro-substituted analog .
Biological Activity 4-Chloro-3,5-dimethoxybenzaldehyde demonstrates antifungal and biofilm-preventative properties, as observed in studies on Hericium spp. extracts . The chloro and methoxy groups likely synergize to disrupt microbial membranes. In contrast, the dimethyl analog may exhibit reduced bioactivity due to lower polarity and solubility . Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is noted for antioxidant applications, leveraging its phenolic -OH group for radical scavenging .
Safety and Handling While specific toxicological data for this compound are unavailable, related compounds like 4-Chloro-3,5-dimethylphenol (CAS 88-04-0) show acute aquatic toxicity and require stringent safety measures (e.g., protective gloves, ventilation) . Aldehydes generally require precautions against inhalation and skin contact due to irritancy.
Synthetic Utility Chlorinated benzaldehydes serve as intermediates in agrochemical and pharmaceutical synthesis. For example, 4-Hydroxy-3,5-dimethylbenzaldehyde is a precursor in indanocine analogs , while 4-Amino-3,5-dichlorobenzaldehyde may act as a ligand in metal-organic frameworks .
Biological Activity
4-Chloro-3,5-dimethylbenzaldehyde is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses. The focus will be on diverse research findings and case studies that highlight the compound's efficacy and safety.
This compound is characterized by its molecular formula and a molecular weight of 168.62 g/mol. The compound features a benzene ring substituted with two methyl groups and one chloro group, along with an aldehyde functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can undergo nucleophilic addition reactions, while the chloro and methyl groups may play roles in stabilizing interactions with biological macromolecules. These interactions can modulate enzyme activities and influence metabolic pathways, making the compound a candidate for biochemical research.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxicity : Research has shown that it possesses cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also play a role in inhibiting inflammatory pathways.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 μg/mL, indicating its potential as a natural antimicrobial agent.
Cytotoxicity Assessment
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in HeLa (cervical cancer) cells with an IC50 value of approximately 25 μM. This suggests that it may have potential as an anticancer therapeutic agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 (breast) | 30 | Cell cycle arrest |
| A549 (lung) | 35 | Inhibition of proliferation |
Anti-inflammatory Properties
Research has indicated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
